molecular formula C10H10O B3049592 3-Allylbenzaldehyde CAS No. 21156-91-2

3-Allylbenzaldehyde

Cat. No. B3049592
CAS RN: 21156-91-2
M. Wt: 146.19 g/mol
InChI Key: KUEDNSFBFPTFIA-UHFFFAOYSA-N
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Description

3-Allylbenzaldehyde is a chemical compound with the molecular formula C10H10O . It is also known by its synonyms: Benzaldehyde, 3-(2-propen-1-yl)-; 3-(2-Propen-1-yl)benzaldehyde .


Synthesis Analysis

The synthesis of 3-Allylbenzaldehyde and similar compounds often involves oxidation processes . For instance, a two-step, one-pot procedure has been reported for the synthesis of substituted benzaldehydes, which could potentially be applied to 3-Allylbenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Allylbenzaldehyde consists of a benzene ring with an allyl group (a propenyl substituent) and a formyl group (an aldehyde substituent) . The molecular weight is 146.19 .


Chemical Reactions Analysis

The chemical reactions involving 3-Allylbenzaldehyde are likely to be similar to those of other allylic and benzylic compounds. For instance, alkylbenzenes, which include allylic and benzylic compounds, are known to undergo oxidation to form carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Allylbenzaldehyde include a predicted boiling point of 233.2±19.0 °C and a predicted density of 1.004±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Benzocycloalkanols

3-Allylbenzaldehyde is used in Nickel (0)-catalyzed coupling reactions of carbonyls and alkenes with reducing reagents. This process is recognized as an effective method for the formation of carbon–carbon bonds . The reaction results in the synthesis of six- and seven-membered silyl-protected benzocycloalkanols .

Formation of Carbon-Carbon Bonds

The compound is used in the formation of carbon-carbon bonds. Combinations of aldehydes and alkynes have been mainly studied . The use of 1,3-dienes or allenes as coupling partners for aldehydes has also been reported .

3. Reductive Coupling of Alkenes and Aldehydes 3-Allylbenzaldehyde is used in nickel(0)-catalyzed intramolecular reductive coupling of alkenes and aldehydes with hydrosilanes . This process yields a variety of silyl-protected 1-indanol derivatives in a highly diastereoselective manner .

Reductive Coupling with Ketones

The compound is also used in reductive coupling reactions with ketones . This process is similar to the reductive coupling of alkenes and aldehydes, and it also yields a variety of silyl-protected 1-indanol derivatives .

Synthesis of 3-Aminoflavones

3-Allylbenzaldehyde is a synthetic intermediate for the synthesis of 3-aminoflavones . Flavonoids have been studied for their antiproliferative activity and in vitro cytotoxicity .

Preparation of Oxazole Derivatives

The compound is used in the preparation of oxazole derivatives . These derivatives have potential applications against human tumor cell lines .

7. Synthesis of Imidazole Scaffold-Based 2-Substituted Benzofurans 3-Allylbenzaldehyde is used in the synthesis of imidazole scaffold-based 2-substituted benzofurans . These compounds also have potential applications against human tumor cell lines .

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitrobenzaldehyde, indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . While this does not directly apply to 3-Allylbenzaldehyde, it suggests that similar precautions may be necessary.

Mechanism of Action

Target of Action

3-Allylbenzaldehyde is a type of benzaldehyde that has been shown to have significant antifungal activity . The primary targets of 3-Allylbenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative damage. By targeting these enzymes, 3-Allylbenzaldehyde disrupts the cellular antioxidation system, leading to an increase in oxidative stress within the fungal cell .

Mode of Action

3-Allylbenzaldehyde interacts with its targets by disrupting the cellular antioxidation system of fungi . This disruption is achieved through the oxidation of reactive aldehydes to their corresponding carboxylic acids . The increase in oxidative stress within the fungal cell leads to a destabilization of cellular redox homeostasis, inhibiting microbial growth .

Biochemical Pathways

It is known that the compound disrupts the cellular antioxidation system, which is crucial for maintaining cellular redox homeostasis . This disruption could potentially affect various biochemical pathways within the cell, leading to an increase in oxidative stress and subsequent inhibition of microbial growth .

Pharmacokinetics

Like other benzaldehydes, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of 3-Allylbenzaldehyde is currently unknown and would require further investigation.

Result of Action

The molecular and cellular effects of 3-Allylbenzaldehyde’s action primarily involve the disruption of cellular antioxidation systems in fungi . This disruption leads to an increase in oxidative stress within the cell, destabilizing cellular redox homeostasis and inhibiting microbial growth

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Allylbenzaldehyde . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Furthermore, the specific environment within the fungal cell, such as the redox state, can also influence the compound’s efficacy . Understanding these environmental influences is crucial for optimizing the use of 3-Allylbenzaldehyde as an antifungal agent.

properties

IUPAC Name

3-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDNSFBFPTFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621639
Record name 3-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylbenzaldehyde

CAS RN

21156-91-2
Record name 3-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ethylene acetal of 3-bromobenzaldehyde (10 g) is converted into the Grignard reagent by reaction with magnesium (1.13 g) in dry THF (ca. 250 ml). Cuprous bromide (0.9 g) is added and the mixture is cooled in cardice. Allylbromide (8.52 g) in dry THF is then added and the mixture is stirred overnight following which saturated ammonium chloride is added, the mixture is extracted with diethyl ether (3 times), the ether extract is washed, dried and the solvent evaporated to yield the crude ethylene acetal of 3-allylbenzaldehyde (8 g).
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Cuprous bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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